![molecular formula C18H16N2O B13549450 [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol](/img/structure/B13549450.png)
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol is a chemical compound with the molecular formula C16H15NO It is characterized by a phenyl group attached to a methanol moiety, which is further connected to a dihydroperimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol typically involves the reaction of 4-bromobenzyl alcohol with 2,3-dihydro-1H-perimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing biological systems.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]ethanol: Similar structure with an ethanol moiety instead of methanol.
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]amine: Contains an amine group instead of a hydroxyl group.
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]acetaldehyde: Features an aldehyde group instead of a hydroxyl group.
Uniqueness: The uniqueness of [4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its methanol moiety provides a reactive site for further functionalization, making it a versatile compound in various fields.
Propiedades
Fórmula molecular |
C18H16N2O |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
[4-(2,3-dihydro-1H-perimidin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C18H16N2O/c21-11-12-7-9-14(10-8-12)18-19-15-5-1-3-13-4-2-6-16(20-18)17(13)15/h1-10,18-21H,11H2 |
Clave InChI |
GMMBAMRTYLYUHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


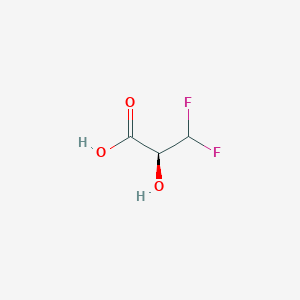
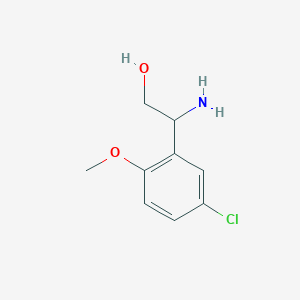
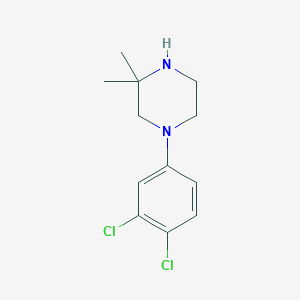
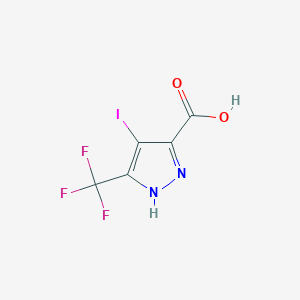

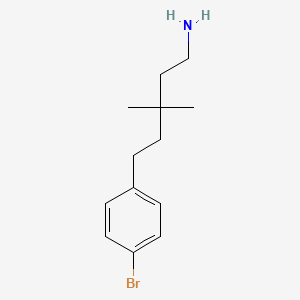
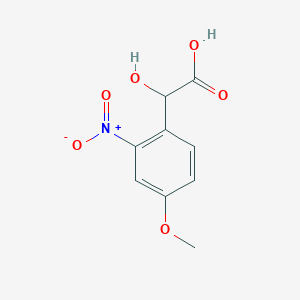
![[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B13549414.png)
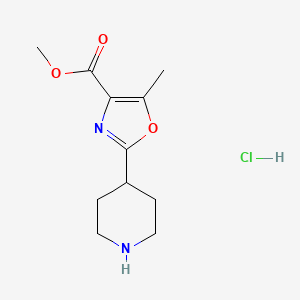
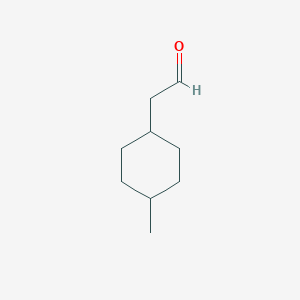
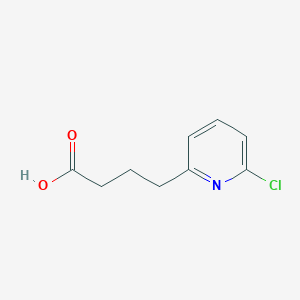
![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
![2-(3-{[(Tert-butoxy)carbonyl]amino}-4-hydroxyphenyl)acetic acid](/img/structure/B13549431.png)
![(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B13549443.png)
